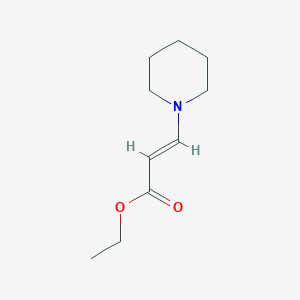

Ethyl3-(1-piperidinyl)acrylate

Description

Overview of α,β-Unsaturated Esters as Key Organic Building Blocks

α,β-Unsaturated esters are fundamental structural motifs found in numerous biologically active molecules. rsc.orgnih.gov Their utility in organic synthesis is extensive, as they serve as versatile intermediates for a wide array of chemical transformations. beilstein-journals.org The conjugated system of a carbon-carbon double bond and an ester group allows them to participate in reactions such as conjugate additions (Michael additions), cycloadditions, and stereoselective hydrogenations. nih.gov

The development of stereoselective methods to synthesize specific isomers (Z or E) of α,β-unsaturated esters is a significant area of research, as the geometric configuration can drastically alter the biological activity of a molecule. rsc.orgnih.gov Various synthetic strategies have been developed to access these compounds, including the Wittig reaction, Heck reaction, and transition metal-catalyzed cross-coupling reactions. beilstein-journals.orgorganic-chemistry.orgorganic-chemistry.org

The Significance of Amine-Functionalized Acrylates in Organic Synthesis

The introduction of an amine functionality to an acrylate (B77674) scaffold gives rise to amine-functionalized acrylates, a class of compounds with modified reactivity and broad synthetic potential. The reaction of primary or secondary amines with acrylates, often through a Michael addition, is a common method for their preparation. mdpi.comgoogle.com These compounds are crucial intermediates in the synthesis of polymers, β-amino acids, and various heterocyclic systems. researchgate.netbeilstein-journals.org

When the amine is positioned at the β-carbon of the acrylate, the resulting β-enamino ester exhibits a "push-pull" electronic effect. The nitrogen atom's lone pair of electrons donates into the conjugated π-system, increasing the electron density of the double bond and influencing the reactivity at both the α-carbon and the carbonyl group. This unique electronic nature makes them valuable precursors for complex molecular architectures. scilit.com

Structural and Mechanistic Features of Ethyl 3-(1-Piperidinyl)acrylate within the Context of β-Enamino Esters

Ethyl 3-(1-piperidinyl)acrylate is a specific example of a β-enamino ester, integrating a piperidine (B6355638) ring at the β-position of an ethyl acrylate framework. chemdad.com Its structure confers the characteristic reactivity of this class of compounds, making it a useful synthon for creating more complex molecules, including those with potential biological activity. chembk.com

The key structural feature is the enamine moiety conjugated with the ester group. The nitrogen atom of the piperidine ring donates its lone pair of electrons into the double bond, which in turn pushes electron density toward the carbonyl group. This polarization creates a nucleophilic β-carbon and an electrophilic α-carbon, influencing its reaction pathways. The compound exists predominantly as the E-isomer due to steric considerations and the formation of a stable, planar conjugated system. chemspider.com

Mechanistically, Ethyl 3-(1-piperidinyl)acrylate can react with both electrophiles and nucleophiles. Its nucleophilic character allows it to participate in reactions to form various heterocyclic compounds like pyrazolones and pyridinones. nih.gov The synthesis of such compounds often involves the initial formation of a β-enamino ester intermediate, which then undergoes cyclization reactions. nih.govacs.org

Physicochemical Properties of Ethyl 3-(1-piperidinyl)acrylate

| Property | Value | Reference |

|---|---|---|

| CAS Number | 19524-67-5 | chemdad.comechemi.com |

| Molecular Formula | C₁₀H₁₇NO₂ | chemdad.comechemi.com |

| Molecular Weight | 183.25 g/mol | chemdad.comechemi.com |

| Boiling Point | 266.078 °C at 760 mmHg | chembk.comechemi.com |

| Density | ~1.079 g/cm³ | chembk.comechemi.com |

| Refractive Index | 1.541 | chembk.comechemi.com |

| Appearance | Colorless liquid | chembk.com |

Structure

3D Structure

Properties

CAS No. |

19524-67-5 |

|---|---|

Molecular Formula |

C10H17NO2 |

Molecular Weight |

183.25 g/mol |

IUPAC Name |

ethyl 3-piperidin-1-ylprop-2-enoate |

InChI |

InChI=1S/C10H17NO2/c1-2-13-10(12)6-9-11-7-4-3-5-8-11/h6,9H,2-5,7-8H2,1H3 |

InChI Key |

ZNMIFKKFGNALHJ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C=CN1CCCCC1 |

Canonical SMILES |

CCOC(=O)C=CN1CCCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3 1 Piperidinyl Acrylate and Analogues

Classical Approaches to β-Aminoacrylate Synthesis

Traditional methods for the synthesis of β-aminoacrylates, including ethyl 3-(1-piperidinyl)acrylate, have long been established in the organic chemistry repertoire. These approaches, while sometimes lacking the precision of modern techniques, form the foundational understanding of the formation of this important class of compounds.

Direct Nucleophilic Addition of Piperidine (B6355638) to Ethyl Propiolate

The reaction of piperidine with ethyl propiolate represents a direct and atom-economical approach to the synthesis of ethyl 3-(1-piperidinyl)acrylate. This transformation is a form of aza-Michael or conjugate addition to an activated alkyne. The nucleophilic piperidine attacks one of the sp-hybridized carbons of the ethyl propiolate, which is rendered electrophilic by the electron-withdrawing nature of the adjacent ester group.

The stereochemical outcome of this addition is a key consideration. The reaction typically proceeds via an anti-addition mechanism, leading predominantly to the formation of the (Z)-isomer of the enamine product. This stereoselectivity is influenced by the reaction conditions, including the solvent and the presence of any catalysts. For instance, the use of polar protic solvents can facilitate the protonation of the intermediate carbanion, influencing the stereochemical course of the reaction. While the reaction can proceed without a catalyst, the use of a base can deprotonate the thiol in analogous thiol-yne reactions, suggesting a similar activation might be possible for amines. acs.org

| Nucleophile | Electrophile | Solvent | Catalyst | Product(s) | Yield | Stereoselectivity (Z:E) |

| Piperidine | Ethyl Propiolate | Water | None | Ethyl (Z)-3-(1-piperidinyl)acrylate | Moderate to Good | Predominantly Z |

| Piperidine | Ethyl Propiolate | Methanol | None | Ethyl (Z)-3-(1-piperidinyl)acrylate | Moderate to Good | Predominantly Z |

| Piperidine | Ethyl Propiolate | Acetonitrile (B52724) | None | Ethyl (Z)-3-(1-piperidinyl)acrylate | Moderate to Good | Predominantly Z |

Note: Specific yield and stereoselectivity ratios for the direct addition of piperidine to ethyl propiolate are not extensively reported in readily available literature, and the data presented is based on general outcomes for similar reactions.

Knoevenagel Condensation Strategies Utilizing Piperidine

The Knoevenagel condensation is a versatile method for carbon-carbon bond formation and can be adapted for the synthesis of β-aminoacrylates. In a relevant variation, piperidine can act as a catalyst in the condensation of an active methylene (B1212753) compound, such as a β-ketoester, with an aldehyde. While not a direct synthesis of ethyl 3-(1-piperidinyl)acrylate from piperidine as a reactant, piperidine's role as a catalyst is crucial in forming the enone intermediate, which can then potentially undergo further reaction with piperidine.

A more direct, albeit analogous, synthesis of a β-enaminone involves the reaction of a 1,3-dicarbonyl compound with an amine, often catalyzed by acid or a metal salt. Piperidine, being a secondary amine, can react with β-ketoesters to form β-enaminoesters. The mechanism of the piperidine-catalyzed Knoevenagel condensation typically involves two key steps: the formation of an iminium ion and the generation of an enolate. libretexts.org Piperidine reacts with the carbonyl group of the aldehyde to form a carbinolamine, which then dehydrates to an electrophilic iminium ion. Concurrently, piperidine acts as a base to deprotonate the active methylene compound, generating a nucleophilic enolate. The enolate then attacks the iminium ion, leading to the condensation product after elimination of the piperidine catalyst.

Wittig Olefination Variants for β-Substituted Acrylate (B77674) Formation

The Wittig reaction is a powerful tool for the synthesis of alkenes from carbonyl compounds and phosphonium (B103445) ylides. organic-chemistry.org A plausible, though not widely documented, synthetic route to ethyl 3-(1-piperidinyl)acrylate via a Wittig-type reaction would involve the reaction of piperidine-1-carbaldehyde with a stabilized phosphorus ylide, such as (carbethoxymethylene)triphenylphosphorane.

In this hypothetical pathway, the ylide would be generated by the deprotonation of the corresponding phosphonium salt. The nucleophilic carbon of the ylide would then attack the electrophilic carbonyl carbon of piperidine-1-carbaldehyde. This would lead to the formation of a betaine (B1666868) intermediate, which would subsequently collapse to form an oxaphosphetane. The decomposition of the oxaphosphetane would yield the desired ethyl 3-(1-piperidinyl)acrylate and triphenylphosphine (B44618) oxide. Stabilized ylides, such as the one in this proposed reaction, generally favor the formation of the (E)-alkene. organic-chemistry.org

| Aldehyde | Ylide | Base | Solvent | Product | Expected Major Isomer |

| Piperidine-1-carbaldehyde | (Carbethoxymethylene)triphenylphosphorane | NaH, NaOMe, or BuLi | THF, Diethyl ether | Ethyl 3-(1-piperidinyl)acrylate | E |

Note: This represents a plausible synthetic route, as direct literature examples for this specific transformation are scarce.

Advanced and Stereoselective Synthetic Protocols

Modern synthetic methods offer greater control over the stereochemical outcome of the reaction, which is often crucial for the biological activity of the target molecules. These advanced protocols are particularly important in the synthesis of chiral β-aminoacrylates and their derivatives.

Aza-Michael Addition of Piperidine and Derivatives to Activated Acrylates

The aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. The reaction of piperidine with ethyl acrylate is a classic example of this transformation and a common method for the synthesis of ethyl 3-(1-piperidinyl)propionate, a saturated analog. To obtain the target acrylate, a subsequent elimination step would be necessary. However, the term is also broadly used to describe the addition to activated alkynes as discussed in section 2.1.1.

The reaction is typically carried out in the presence of a catalyst, although it can proceed without one. Various catalysts, including Lewis acids, Brønsted acids, and bases, have been employed to promote the reaction. The choice of catalyst and reaction conditions can significantly influence the reaction rate and selectivity.

| Amine | Acceptor | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Piperidine | Ethyl Acrylate | None | Methanol | 45 | High |

| Morpholine | Methyl Acrylate | None | Methanol | 45 | High |

Data adapted from kinetic studies on aza-Michael additions.

The mechanism of the aza-Michael addition of amines to acrylates has been the subject of detailed computational and experimental studies. The reaction can proceed through either a 1,2-addition (to the carbonyl group) or a 1,4-addition (conjugate addition) pathway. For primary and secondary amines with acrylates, the 1,4-addition is generally favored.

The reaction is believed to proceed through a zwitterionic intermediate, formed by the nucleophilic attack of the amine on the β-carbon of the acrylate. This is followed by a proton transfer, which can be assisted by the solvent or another molecule of the amine, to yield the final product. The regioselectivity of the addition is primarily governed by the electronic properties of the acrylate, with the β-carbon being the more electrophilic site for nucleophilic attack.

Stereoselectivity in aza-Michael additions becomes particularly relevant when using chiral amines or when creating a new stereocenter. The facial selectivity of the nucleophilic attack is influenced by steric and electronic factors of both the amine and the acrylate. The use of chiral catalysts can induce enantioselectivity in the reaction, providing access to enantioenriched β-amino esters.

Catalyst-Controlled Enantioselective Additions

The creation of chiral centers in molecules is a fundamental challenge in organic synthesis. For acrylate derivatives, catalyst-controlled enantioselective additions represent a powerful strategy to achieve high levels of stereocontrol. While direct enantioselective synthesis of Ethyl 3-(1-piperidinyl)acrylate is a specific application, the principles are well-established in the broader context of acrylate chemistry.

One notable approach is the enantioselective heterodimerization of acrylates with 1,3-dienes, which can be achieved using commercially available cobalt salts and chiral ligands. nih.gov This process unites two readily available precursors to form valuable, enantio-pure skipped 1,4-diene esters. nih.gov The reaction is notable for its tolerance of various functional groups. nih.gov Another significant strategy is the enantioselective Diels-Alder reaction, where catalysts are used to control the stereochemical outcome of the cycloaddition between a diene and an acrylate, serving as the dienophile. For instance, the reaction between furan (B31954) and ethyl acrylate can be catalyzed to produce chiral products. researchgate.net

Key to these transformations is the design of the chiral catalyst, which creates a chiral environment around the reactants, directing the approach of one molecule to another and favoring the formation of one enantiomer over the other.

| Reaction Type | Catalyst System | Reactants | Key Feature |

|---|---|---|---|

| Heterodimerization | Cobalt salts with chiral ligands (e.g., (S,S)-BDPP) | 1,3-Dienes and Alkyl acrylates | Forms enantio-pure 1,4-diene esters. nih.gov |

| Diels-Alder Reaction | Sulfur-stabilized borenium cation with SnCl₄ | Furan and Ethyl acrylate | Achieves enantioselective cycloaddition. researchgate.net |

Palladium-Catalyzed Coupling Reactions for Acrylate Derivatization

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For acrylate derivatization, palladium-catalyzed coupling reactions provide a powerful toolkit for introducing a wide array of substituents, thereby modifying the molecule's structure and properties.

The Mizoroki-Heck reaction, for example, involves the coupling of aryl halides with alkenes, including acrylates. The use of air and moisture-stable imidazolium-based palladate pre-catalysts has been shown to facilitate this reaction effectively, yielding coupled products in good to excellent yields (up to 98%). researchgate.net These pre-catalysts convert to active Pd-NHC (N-heterocyclic carbene) species under the reaction conditions. researchgate.net

Other palladium-catalyzed transformations include the direct cross-coupling of simple alkenes with acrylates through C-H activation, offering a direct route to 1,3-dienes. scispace.com Furthermore, palladium(II) catalysis can be used for the intramolecular diamination of acrylic esters, using sulfamates as nitrogen sources to produce 2,3-diamino carboxylates. nih.gov These reactions showcase the versatility of palladium catalysts in functionalizing the acrylate core.

| Reaction Name | Catalyst/Pre-catalyst | Coupling Partners | Product Type | Reported Yield |

|---|---|---|---|---|

| Mizoroki-Heck Reaction | [SIPr·H][Pd(η³-2-Me-allyl)Cl₂] | Aryl halides and Acrylates | Substituted Cinnamic Esters | Up to 98% researchgate.net |

| C-H Activation Coupling | Pd(OAc)₂ | Simple Alkenes and tert-Butyl acrylate | 1,3-Dienes scispace.com | 78% scispace.com |

| Intramolecular Diamination | Palladium(II) with CuBr₂ | Acrylic esters with sulfamates | Bicyclic 2,3-diamino carboxylates nih.gov | Not specified nih.gov |

Green Chemistry Approaches in β-Aminoacrylate Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com In the synthesis of β-aminoacrylates, these principles are applied to enhance sustainability by minimizing waste, reducing energy consumption, and using safer reagents and solvents. jocpr.com Traditional synthetic methods often rely on hazardous solvents and resource-intensive processes, posing environmental challenges. jocpr.com Green chemistry seeks to address these issues through innovative methodologies. jocpr.com

A key strategy in green chemistry is the reduction or elimination of organic solvents, which are major contributors to chemical waste. jocpr.com Performing reactions under solvent-free, or neat, conditions can lead to significant environmental benefits, including reduced waste streams, lower process costs, and often, enhanced reaction rates.

In the context of acrylate chemistry, solvent-free systems have been successfully implemented. For example, the enzymatic interesterification of ethyl acrylate with allyl esters has been carried out using a biocatalyst in a solvent-free system within a continuous-flow reactor. researchgate.netrsc.org This approach not only eliminates the need for a solvent but also allows for continuous production and easy separation of the product. researchgate.net While this specific reaction is for transacylation rather than amine addition, it demonstrates the viability of solvent-free conditions for reactions involving acrylates, offering a precedent for developing similar green methods for the synthesis of β-aminoacrylates.

| Parameter | Conventional Solvent-Based Synthesis | Solvent-Free Synthesis |

|---|---|---|

| Solvent Usage | High (e.g., Dichloromethane, Acetonitrile) jocpr.com | None or minimal |

| Waste Generation | Significant solvent waste | Greatly reduced |

| Process Safety | Risks associated with flammable/toxic solvents jocpr.com | Improved safety profile |

| Productivity | Variable | Often higher due to increased reactant concentration |

The choice of catalyst is crucial for developing sustainable chemical processes. Green catalytic methods focus on using catalysts that are highly efficient, recyclable, and derived from renewable resources or non-toxic materials. jocpr.com This approach moves away from stoichiometric reagents and hazardous metal catalysts towards more environmentally benign alternatives.

Biocatalysis, the use of enzymes as catalysts, is a prime example of a sustainable catalytic system. nih.gov Enzymes operate under mild conditions (temperature and pH), exhibit high selectivity, and are biodegradable. nih.govyoutube.com For instance, lipases have been employed for the synthesis of acrylate esters in solvent-free systems, showcasing their potential in green acrylic chemistry. researchgate.netrsc.org The use of enzymes can replace traditional chemical routes, leading to more economical and sustainable manufacturing processes. mdpi.com Another approach involves the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, minimizing waste and catalyst leaching into the product. google.com

| Catalyst Type | Example | Advantages in Synthesis |

|---|---|---|

| Biocatalysts (Enzymes) | Lipase B from Candida antarctica (CALB) researchgate.netrsc.org | High selectivity, mild reaction conditions, biodegradable, reduces need for metal catalysts. nih.govyoutube.com |

| Heterogeneous Catalysts | Solid acid or metal catalysts google.com | Easy separation and recyclability, reduced waste, potential for continuous flow processes. google.com |

Reaction Chemistry of Ethyl 3 1 Piperidinyl Acrylate

Nucleophilic Reactions Involving the Piperidinyl Moiety

The tertiary amine of the piperidinyl group possesses a lone pair of electrons, making it a prominent nucleophilic site. This allows it to react with a variety of electrophiles, leading to the formation of new covalent bonds at the nitrogen atom.

The nitrogen atom of Ethyl 3-(1-piperidinyl)acrylate can undergo nucleophilic attack on electrophilic carbon centers of alkylating and acylating agents.

Alkylation: In the presence of alkyl halides (e.g., methyl iodide, ethyl bromide), the nitrogen atom acts as a nucleophile in a bimolecular nucleophilic substitution (SN2) reaction. nih.gov This process, known as the Menschutkin reaction, involves the displacement of the halide leaving group by the amine, resulting in the formation of a quaternary ammonium (B1175870) salt. nih.gov The reaction rate is influenced by factors such as the steric hindrance of the amine, the nature of the alkyl halide's leaving group, and the polarity of the solvent.

Acylation: Reaction with acylating agents, such as acyl chlorides or acid anhydrides, can lead to the formation of acylammonium salts. These salts are typically highly reactive intermediates. The nitrogen atom attacks the electrophilic carbonyl carbon of the acyl halide, displacing the chloride ion. The resulting acylammonium ion is a potent acylating agent itself and can be involved in subsequent chemical transformations.

The alkylation of the piperidinyl nitrogen is a direct method for synthesizing quaternary ammonium salts. srce.hr These salts are a class of compounds characterized by a positively charged nitrogen atom bonded to four organic groups. srce.hr The synthesis is typically achieved by reacting Ethyl 3-(1-piperidinyl)acrylate with an excess of an alkyl halide in a suitable solvent. nih.govprepchem.com The resulting salt precipitates from the reaction mixture or is isolated after solvent evaporation. The properties of the resulting quaternary ammonium salt, such as its solubility and antimicrobial activity, can be tuned by varying the length and nature of the alkyl chain introduced. srce.hr

| Alkylating Agent | Product | Reaction Type |

|---|---|---|

| Methyl Iodide (CH₃I) | Ethyl 3-(1-methyl-1-piperidiniumyl)acrylate Iodide | Menschutkin Reaction |

| Ethyl Bromide (CH₃CH₂Br) | Ethyl 3-(1-ethyl-1-piperidiniumyl)acrylate Bromide | Menschutkin Reaction |

| Benzyl Chloride (C₆H₅CH₂Cl) | Ethyl 3-(1-benzyl-1-piperidiniumyl)acrylate Chloride | Menschutkin Reaction |

Electrophilic Reactions of the Acrylate (B77674) Moiety

The electronic nature of the acrylate moiety in Ethyl 3-(1-piperidinyl)acrylate is significantly influenced by the presence of the piperidinyl group at the β-carbon (C3 position). The nitrogen atom donates its lone-pair electron density into the conjugated π-system, making the β-carbon electron-rich. This enamine-like character means the compound typically functions as a nucleophile at the β-position in reactions like the Stork enamine alkylation. masterorganicchemistry.comlibretexts.orglibretexts.org

However, the reactivity can be inverted under specific conditions. Protonation of the piperidinyl nitrogen by a strong acid transforms the electron-donating amine into a strongly electron-withdrawing ammonium group. This change converts the molecule into an α,β-unsaturated iminium salt, which is a highly potent electrophile and can act as a Michael acceptor. youtube.com

Once activated via protonation to form the corresponding iminium salt, the β-carbon of the acrylate system becomes highly electrophilic and susceptible to attack by a wide range of nucleophiles in a conjugate addition (or 1,4-addition) mechanism. wikipedia.orglumenlearning.com

Soft carbon nucleophiles are well-suited for conjugate addition to the activated form of Ethyl 3-(1-piperidinyl)acrylate. masterorganicchemistry.com

Organocuprates (Gilman Reagents): Reagents like lithium dialkylcuprates (R₂CuLi) are excellent for delivering alkyl groups in a 1,4-fashion to α,β-unsaturated systems.

Enolates: Stabilized carbanions, such as those derived from malonic esters or β-ketoesters, can add to the β-position in a classic Michael reaction. masterorganicchemistry.com

Cyanide: The cyanide ion (from sources like HCN or NaCN) can also participate in conjugate addition to yield a β-cyano derivative after protonation of the intermediate. youtube.com

| Carbon Nucleophile | Example | Expected Product Type |

|---|---|---|

| Gilman Reagent | (CH₃)₂CuLi | β-Alkyl Ester |

| Enolate | Diethyl Malonate | β-Diester Adduct |

| Cyanide | NaCN | β-Cyano Ester |

Various heteroatom-based nucleophiles can also add to the activated acrylate system in a conjugate fashion. lumenlearning.com

Thiols: Thiolates (RS⁻), generated from thiols in the presence of a base, are particularly effective nucleophiles for Michael additions, leading to the formation of β-thioether compounds. nih.govnih.govusm.edu This reaction is often referred to as a thiol-Michael addition.

Amines: Primary and secondary amines can act as nucleophiles, adding to the β-position to form β-amino esters. researchgate.netresearchgate.netresearchgate.net This reaction provides a pathway to more complex amino acid derivatives.

| Heteroatom Nucleophile | Example | Expected Product Type |

|---|---|---|

| Thiol | Ethanethiol (CH₃CH₂SH) | β-Thioether Ester |

| Amine | Benzylamine (C₆H₅CH₂NH₂) | β-Amino Ester |

| Alcohol | Methanol (CH₃OH) | β-Alkoxy Ester |

Cycloaddition Reactions

Ethyl 3-(1-piperidinyl)acrylate, possessing an electron-rich alkene moiety due to the nitrogen atom of the piperidine (B6355638) ring, actively participates in various cycloaddition reactions. These reactions are fundamental in constructing cyclic molecular architectures.

Diels-Alder Reactions as Dienophiles

In the context of the Diels-Alder reaction, a cornerstone of [4+2] cycloaddition chemistry, ethyl 3-(1-piperidinyl)acrylate functions as a dienophile. The electron-donating piperidine group attached to the β-carbon of the acrylate system enhances the electron density of the double bond. This electronic characteristic makes it a suitable partner for electron-deficient dienes in inverse-electron-demand Diels-Alder reactions. The stereoselectivity and regioselectivity of these reactions are influenced by the nature of the diene and the reaction conditions employed. nih.gov

The reactivity of acrylate derivatives in Diels-Alder reactions is often enhanced by the use of Lewis acid catalysts. nih.govgoogle.com These catalysts coordinate to the carbonyl oxygen of the ester, withdrawing electron density and lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction with a standard electron-rich diene. nih.gov While specific studies on ethyl 3-(1-piperidinyl)acrylate were not predominant in the surveyed literature, the principles governing chiral acrylates and crotonates serve as a strong predictive model for its behavior. researchgate.net The use of chiral auxiliaries can lead to high levels of asymmetric induction in such cycloadditions. researchgate.net

Table 1: Representative Conditions for Diels-Alder Reactions with Acrylate Dienophiles

| Diene | Dienophile | Catalyst/Conditions | Product Type | Reference |

| Cyclopentadiene | Chiral Acrylate Imides | Diethylaluminum chloride, CH₂Cl₂, -100 °C | Bicyclic Adduct | researchgate.net |

| Isoprene | Chiral Acrylate Imides | Diethylaluminum chloride | Substituted Cyclohexene | researchgate.net |

| Furan (B31954) | Ethyl acrylate | Tin chloride (SnCl₄) | Oxanorbornene derivative | researchgate.net |

| Butadiene | Acrolein | Aluminum diethyl chloride-titanium tetrachloride complex | Substituted Cyclohexene | google.com |

This table presents generalized conditions for acrylate dienophiles to illustrate the scope of the Diels-Alder reaction.

1,3-Dipolar Cycloadditions

Ethyl 3-(1-piperidinyl)acrylate is also an effective dipolarophile in 1,3-dipolar cycloaddition reactions, a powerful method for synthesizing five-membered heterocyclic rings. wikipedia.orgijrpc.com In these reactions, a 1,3-dipole reacts with the alkene (the dipolarophile) in a concerted pericyclic process. slideshare.net

The electron-rich nature of the double bond in ethyl 3-(1-piperidinyl)acrylate makes it particularly reactive towards electron-deficient 1,3-dipoles. Examples of 1,3-dipoles that can react with such activated alkenes include nitrile oxides, azides, and diazo compounds. youtube.commdpi.comnih.gov For instance, the reaction with a nitrile oxide would yield an isoxazoline, while a reaction with an azide (B81097) could lead to a triazoline derivative. wikipedia.org The regioselectivity of these cycloadditions is governed by the electronic and steric properties of both the 1,3-dipole and the dipolarophile. youtube.com Frontier Molecular Orbital (FMO) theory is often used to predict the outcome, considering the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile and the LUMO of the 1,3-dipole, or vice versa. slideshare.net

Table 2: Examples of 1,3-Dipolar Cycloaddition Reactions

| 1,3-Dipole | Dipolarophile | Product | Reference |

| Nitrile Oxide | Alkene | Isoxazoline | wikipedia.org |

| Azide | Alkyne | 1,2,3-Triazole | youtube.commdpi.com |

| Diazoacetamide | Ethyl acrylate | Pyrazoline | nih.gov |

| Nitrone | Alkene | Oxazolidine | ijrpc.com |

This table illustrates the types of five-membered heterocycles that can be synthesized via 1,3-dipolar cycloaddition with various dipolarophiles.

Transformations of the Ester Functionality

The ethyl ester group of ethyl 3-(1-piperidinyl)acrylate is amenable to a variety of chemical transformations, providing pathways to other important classes of organic compounds.

Hydrolysis to Acrylic Acid Derivatives

The hydrolysis of the ester functionality in ethyl 3-(1-piperidinyl)acrylate to its corresponding carboxylic acid, 3-(1-piperidinyl)acrylic acid, can be achieved under either acidic or basic conditions. Base-catalyzed hydrolysis, often referred to as saponification, is a common method for the hydrolysis of acrylate esters. nih.gov This process typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt. The reaction proceeds via a nucleophilic acyl substitution mechanism. nih.gov

The rate of hydrolysis can be influenced by factors such as pH, temperature, and the presence of surfactants. nih.gov For acrylate esters, the hydrolysis is generally more facile under basic conditions compared to acidic conditions. nih.gov

Transesterification Processes

Transesterification is a process where the ethyl group of the ester is exchanged for a different alkyl group from an alcohol. This reaction is typically catalyzed by an acid or a base. google.com For acrylate esters, catalysts such as organotin compounds or mixed salt systems (e.g., potassium carbonate and potassium chloride) have been employed. google.comgoogleapis.com

The reaction is an equilibrium process, and to drive it towards the desired product, it is often necessary to use a large excess of the new alcohol or to remove one of the products, typically the more volatile alcohol (ethanol in this case), by distillation. googleapis.com This method allows for the synthesis of a wide array of 3-(1-piperidinyl)acrylate esters with different alcohol moieties.

Table 3: Catalysts and Conditions for Transesterification of Acrylates

| Acrylate | Alcohol | Catalyst | Temperature | Reference |

| Alkyl (meth)acrylate | Hydroxyl alkyl imidazolidine-2-one | Potassium carbonate / Potassium chloride | 60-140 °C | google.com |

| Methyl/Ethyl carboxylate ester | 1,2- and 1,3-polyols | Dialkyltin oxide / Dialkyltin dichloride | 80-120 °C | googleapis.com |

| Ethyl acrylate | Allyl aliphatic esters | Lipase B from Candida antarctica (CALB) | Not specified | researchgate.net |

Reduction to Alcohol Derivatives

The ester functionality of ethyl 3-(1-piperidinyl)acrylate can be reduced to a primary alcohol, yielding 3-(1-piperidinyl)propan-1-ol. This transformation requires the use of strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for the reduction of esters to alcohols. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to neutralize the reaction mixture and liberate the alcohol product.

Alternatively, other reducing agents like diisobutylaluminium hydride (DIBAL-H) can be used, sometimes allowing for more controlled reductions at low temperatures. Depending on the specific reagent and conditions, it may be possible to selectively reduce the ester group while preserving the carbon-carbon double bond, although powerful hydrides like LiAlH₄ typically reduce both functional groups.

Derivatization and Functionalization Strategies

Modification of the Ester Group

The ethyl ester functionality of Ethyl 3-(1-piperidinyl)acrylate is a prime site for chemical modification, allowing for the synthesis of a diverse range of derivatives, including carboxylic acids, amides, and other esters. These transformations are typically achieved through standard protocols of hydrolysis, amidation, and transesterification.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-(1-piperidinyl)acrylic acid, under either acidic or basic conditions. Base-catalyzed hydrolysis, often employing alkali metal hydroxides such as sodium hydroxide or potassium hydroxide in an aqueous or mixed aqueous-organic solvent system, is a common method for this transformation. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester.

Transesterification: This process involves the conversion of the ethyl ester to another ester by reaction with a different alcohol in the presence of an acid or base catalyst. This method is particularly useful for introducing different alkyl or aryl groups, thereby modifying properties such as solubility and reactivity. For instance, reaction with a higher boiling point alcohol can be driven to completion by removing the more volatile ethanol (B145695) byproduct.

Amidation: The synthesis of amides from Ethyl 3-(1-piperidinyl)acrylate can be achieved by direct reaction with primary or secondary amines. This transformation is often facilitated by heating or by the use of catalysts to enhance the reactivity of the amine. The resulting 3-(1-piperidinyl)acrylamides are a class of compounds with significant potential in various fields of chemical research.

A representative scheme for these modifications is presented below:

Table 1: Representative Reactions for Modification of the Ester Group

| Reaction Type | Reactants | Product |

| Hydrolysis | Ethyl 3-(1-piperidinyl)acrylate, NaOH(aq) | 3-(1-Piperidinyl)acrylic acid |

| Transesterification | Ethyl 3-(1-piperidinyl)acrylate, R'OH, Acid/Base catalyst | Alkyl 3-(1-piperidinyl)acrylate |

| Amidation | Ethyl 3-(1-piperidinyl)acrylate, R'R''NH | N,N-Disubstituted-3-(1-piperidinyl)acrylamide |

Functionalization of the Piperidine Ring

The piperidine ring offers another avenue for structural diversification through reactions targeting the nitrogen atom or the carbon backbone of the ring.

N-Alkylation and N-Acylation: The tertiary amine of the piperidine moiety can undergo quaternization through N-alkylation with alkyl halides to form quaternary ammonium salts. Furthermore, N-acylation can be achieved using acyl chlorides or anhydrides. These modifications introduce a positive charge or a carbonyl group, respectively, which can significantly alter the molecule's biological and physical properties.

Ring Functionalization: While direct C-H functionalization of the piperidine ring is challenging, it can be achieved through various modern synthetic methodologies. These methods may involve metal-catalyzed C-H activation or radical-mediated processes to introduce substituents at various positions on the piperidine ring.

Ring-Opening: Under specific conditions, the piperidine ring can undergo ring-opening reactions. For instance, treatment with certain reagents can lead to the cleavage of a C-N bond, yielding acyclic amino-acrylate derivatives. This strategy provides access to a different chemical space from the parent cyclic compound.

Table 2: Strategies for Functionalization of the Piperidine Ring

| Functionalization Strategy | Reagents | Potential Product Class |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | Quaternary ammonium salt |

| N-Acylation | Acyl chloride (e.g., CH₃COCl) | N-Acyl piperidinium (B107235) salt |

| C-H Functionalization | Metal catalyst, directing group | Substituted piperidine derivative |

| Ring-Opening | Ring-opening reagents | Acyclic amino-acrylate |

Introduction of Chiral Centers

The creation of stereocenters in derivatives of Ethyl 3-(1-piperidinyl)acrylate is a critical aspect of developing enantiomerically pure compounds for applications in pharmacology and asymmetric synthesis. This can be accomplished through asymmetric synthesis or chiral resolution.

Asymmetric Synthesis: Chiral centers can be introduced by employing enantioselective catalysts or chiral auxiliaries in reactions involving the acrylate or the piperidine moiety. For instance, asymmetric hydrogenation of the double bond can lead to the formation of a chiral center at the β-position relative to the ester. Similarly, enantioselective functionalization of the piperidine ring can generate stereocenters on the heterocyclic core. The use of chiral starting materials, such as enantiomerically pure piperidine derivatives, in the initial synthesis of the acrylate can also afford chiral products.

Chiral Resolution: Racemic mixtures of derivatized Ethyl 3-(1-piperidinyl)acrylate can be separated into their constituent enantiomers through chiral resolution techniques. This can involve the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization or chromatography. Enzymatic resolution, where an enzyme selectively reacts with one enantiomer, is another powerful method for obtaining optically active compounds.

Table 3: Methods for Introducing Chirality

| Method | Approach | Outcome |

| Asymmetric Synthesis | Use of chiral catalysts or auxiliaries in reactions. | Direct formation of an enantiomerically enriched product. |

| Chiral Resolution | Separation of a racemic mixture using a chiral resolving agent or enzyme. | Isolation of individual enantiomers from a racemic mixture. |

Applications of Ethyl 3 1 Piperidinyl Acrylate As a Synthetic Intermediate

Synthesis of Nitrogen-Containing Heterocyclic Scaffolds

The intrinsic reactivity of ethyl 3-(1-piperidinyl)acrylate makes it an ideal precursor for a variety of nitrogen-containing heterocycles. The enamine functionality provides a site for electrophilic attack and cycloaddition reactions, while the acrylate (B77674) portion can be involved in further transformations, leading to the assembly of diverse ring systems.

Ethyl 3-(1-piperidinyl)acrylate is fundamentally derived from the aza-Michael addition of piperidine (B6355638) to ethyl acrylate. This reaction establishes the basic framework that can be further elaborated. mdma.ch The resulting β-enamino ester structure is a key synthon for accessing more complex piperidine derivatives. The double bond can be stereoselectively reduced to create chiral centers, a crucial step in the synthesis of many biologically active piperidines. nih.gov Furthermore, the ester group can be transformed into other functionalities, allowing for the introduction of diverse substituents onto the piperidine ring system. nih.gov

The β-enamino ester moiety is also instrumental in the synthesis of pyridine (B92270) derivatives. semanticscholar.org For instance, variations of the Hantzsch pyridine synthesis, which traditionally involves a β-ketoester, can be adapted to use β-enamino esters. These compounds can react with other components, such as aldehydes and an ammonia (B1221849) source, to construct the dihydropyridine (B1217469) ring, which is then oxidized to the corresponding pyridine. The Bohlmann-Ratz synthesis of pyridines also utilizes γ-amino-β-enamino esters, highlighting the importance of this structural class in accessing substituted pyridine rings. semanticscholar.org Recently, a metal-free, three-component coupling reaction involving 2-aminopyridines, sulfonyl azides, and propiolates has been developed to synthesize pyridin-1(2H)-ylacrylates, which are structurally related to ethyl 3-(1-piperidinyl)acrylate. mdpi.com

Table 1: Selected Syntheses Involving β-Enamino Ester Scaffolds for Piperidine/Pyridine Derivatives

| Precursor(s) | Reaction Type | Product Scaffold | Key Features |

| Piperidine, Ethyl Acrylate | Aza-Michael Addition | Ethyl 3-(1-piperidinyl)acrylate | Forms the core enamino ester structure. mdma.ch |

| Chiral β-Enamino Esters | Catalytic Reduction | Substituted Piperidines | Creates stereocenters on the piperidine ring. nih.gov |

| γ-Amino-β-enamino Esters | Bohlmann-Ratz Synthesis | Substituted Pyridines | Utilizes the enamine functionality for ring construction. semanticscholar.org |

| 2-Aminopyridines, Propiolates | Three-Component Coupling | Pyridin-1(2H)-ylacrylates | A modern approach to functionalized pyridine systems. mdpi.com |

The polyfunctionality of β-enamino esters like ethyl 3-(1-piperidinyl)acrylate makes them particularly suitable for synthesizing nitrogen-containing fused bicyclic systems, such as those found in indolizidine and pyrrolizidine (B1209537) alkaloids. acs.org These alkaloids are of significant interest due to their wide range of biological activities. The synthetic strategy often involves the stereoselective reduction of the enamine double bond as a key step to establish the desired stereochemistry of the final alkaloid. acs.orgacs.org

Enamino esters serve as versatile intermediates where the ester moiety can be used for ring closure or side-chain extension. acs.org Synthetic approaches using chiral tetrasubstituted β-enamino esters have proven to be a short and convenient route to various indolizidine alkaloids, including (+)-tashiromine and (+)-laburnine. acs.orgacs.org The synthesis begins with chiral precursors, and the reduction of the enamine double bond generates the crucial chiral centers that define the stereochemistry of the bicyclic system. acs.org This methodology underscores the power of using β-enamino esters as pivotal intermediates for the enantioselective synthesis of complex natural products. acs.orgresearchgate.net

While not a direct starting material in classical named reactions for quinoline (B57606) synthesis, ethyl 3-(1-piperidinyl)acrylate is structurally analogous to key intermediates formed in these processes. For example, the Conrad-Limpach synthesis for producing 4-hydroxyquinolines involves the condensation of anilines with β-ketoesters. wikipedia.orgnih.govquimicaorganica.org The initial product of this reaction, formed under kinetic control at lower temperatures, is a β-aminoacrylate—an enamine structure identical to the core of ethyl 3-(1-piperidinyl)acrylate. wikipedia.orgscribd.com This enamine intermediate then undergoes a thermal electrocyclic ring-closing reaction to form the quinoline scaffold. wikipedia.org The stability and reactivity of this enamine intermediate are crucial for the success of the synthesis, highlighting the importance of this class of compounds in forming the quinoline ring system.

Similarly, in the synthesis of quinazolines, the construction of the pyrimidine (B1678525) ring often involves the reaction of anthranilic acid derivatives with various carbon and nitrogen sources. nih.govresearchgate.net The enamine functionality present in ethyl 3-(1-piperidinyl)acrylate can serve as a masked carbonyl group or as a nucleophile, making it a potential building block in modern variations of quinazoline (B50416) synthesis. Its ability to introduce a three-carbon unit with a protected nitrogen atom offers a strategic advantage for constructing the heterocyclic core of quinazolines and related fused systems. scispace.com

Participation in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. nih.gov Ethyl 3-(1-piperidinyl)acrylate and related β-enamino esters are attractive components for MCRs due to their multiple reactive sites.

Ethyl 3-(1-piperidinyl)acrylate is an archetypal enamine, a class of compounds known to be excellent nucleophiles that play a central role in many cascade reactions. Cascade reactions, or domino reactions, involve a series of intramolecular transformations that occur sequentially without the need to isolate intermediates, leading to a rapid increase in molecular complexity. researchgate.net The enamine double bond in ethyl 3-(1-piperidinyl)acrylate is polarized, with the β-carbon being highly nucleophilic, making it reactive towards a wide range of electrophiles.

This nucleophilicity allows it to act as the initiating species in cascade sequences. For instance, after reacting with an electrophile, the resulting intermediate can undergo further cyclizations or rearrangements. The ester functionality can also participate in the cascade, for example, by acting as an electrophile in an intramolecular cyclization step. The versatility of β-enamino esters and the related β-enaminones in cascade reactions has been demonstrated in the synthesis of complex heterocyclic structures like 5-hydroxy-1H-pyrrol-2(5H)-ones, which proceeds through an unprecedented C-C bond cleavage followed by a cascade involving migration and hydroxylation. researchgate.net Such transformations showcase the potential of the enamine scaffold to undergo complex, programmed reaction sequences.

The efficiency of MCRs and cascade reactions makes them ideal for combinatorial chemistry and the generation of libraries of complex molecules for drug discovery and material science. frontiersin.org The use of β-enamino esters, such as ethyl 3-(1-piperidinyl)acrylate, as building blocks in these reactions allows for the rapid synthesis of diverse collections of compounds. By systematically varying the other components in an MCR, a large number of structurally related but distinct molecules can be produced from a common scaffold.

A notable example is the preparation of a library of β-enamino diketones through a microwave-assisted, three-component reaction of 4-hydroxycoumarins, primary amines, and β-nitrostyrenes. frontiersin.org This approach demonstrates how the core reactivity of enamines can be harnessed to build diverse molecular libraries. Given its structural features, ethyl 3-(1-piperidinyl)acrylate is a prime candidate for similar MCR-based library synthesis, enabling the creation of novel piperidine-containing heterocyclic compounds with potential biological activities. semanticscholar.org The ability to quickly generate molecular diversity around a privileged scaffold like piperidine is a significant advantage in modern medicinal chemistry.

Table 2: Role of β-Enamino Esters in Advanced Synthetic Methodologies

| Synthetic Strategy | Role of β-Enamino Ester | Resulting Complexity | Example Application |

| Multicomponent Reactions (MCRs) | Versatile building block with multiple reactive sites | Rapid assembly of complex molecules from simple precursors | Synthesis of β-enamino diketone libraries. frontiersin.org |

| Cascade Reactions | Nucleophilic enamine component initiating a reaction sequence | Efficient formation of polycyclic and highly functionalized heterocycles | Synthesis of complex pyrrol-2(5H)-ones. researchgate.net |

| Library Synthesis | Core scaffold for combinatorial elaboration | Generation of diverse molecular libraries for screening | Potential for creating novel piperidine-containing compounds for drug discovery. semanticscholar.org |

Polymer Chemistry Applications

Monomer for Acrylic Polymer Synthesis

Information regarding the synthesis of homopolymers from Ethyl 3-(1-piperidinyl)acrylate is not available in the reviewed scientific literature. The polymerization characteristics, such as the preferred initiation method (e.g., free radical, anionic, or controlled radical polymerization), and the physical properties of the resulting poly(Ethyl 3-(1-piperidinyl)acrylate), including its molecular weight, polydispersity index (PDI), and glass transition temperature (Tg), are not documented.

Incorporation into Co-polymer Systems for Tunable Material Properties

There is no specific research detailing the incorporation of Ethyl 3-(1-piperidinyl)acrylate into copolymer systems. While it is theoretically plausible to copolymerize this monomer with other standard acrylic monomers (e.g., methyl methacrylate, butyl acrylate) to create materials with tunable properties, no studies documenting such work, including monomer reactivity ratios or the effect of its incorporation on the final copolymer properties, could be identified. The expected pH-sensitivity that the piperidinyl moiety would impart remains a theoretical advantage without experimental validation in the literature.

Due to the absence of specific research data, no data tables can be generated.

Theoretical and Computational Studies of Ethyl 3 1 Piperidinyl Acrylate

Electronic Structure Analysis and Conformational Landscapes

The electronic structure and conformational possibilities of ethyl 3-(1-piperidinyl)acrylate are fundamental to understanding its chemical behavior. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, provide detailed insights into these aspects.

DFT studies are instrumental in elucidating the electronic properties of molecules like ethyl 3-(1-piperidinyl)acrylate. The "push-pull" nature of this compound, with the nitrogen atom of the piperidine (B6355638) ring donating electron density into the π-system and the acrylate (B77674) group withdrawing it, significantly influences its molecular orbitals.

The highest occupied molecular orbital (HOMO) is typically localized on the electron-rich part of the molecule, in this case, the enamine fragment (C=C-N). Conversely, the lowest unoccupied molecular orbital (LUMO) is predominantly located on the electron-deficient acrylate portion. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that correlates with the molecule's chemical reactivity and electronic transition energies. For push-pull systems, this gap is generally smaller compared to non-polarized alkenes, indicating a higher propensity to react with electrophiles and nucleophiles.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can quantify the extent of electron delocalization and charge transfer from the donor to the acceptor group. acs.org This analysis reveals the contribution of resonance structures, which underscore the partial zwitterionic character of the molecule.

| Computational Parameter | Description | Typical Findings for Push-Pull Alkenes |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relatively high, indicating good electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relatively low, indicating good electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Smaller gap compared to unconjugated systems, suggesting higher reactivity. |

| NBO Charges | Calculated atomic charges. | Negative charge accumulation on the acceptor end and positive charge on the donor end. |

The conformational landscape of ethyl 3-(1-piperidinyl)acrylate is characterized by rotation around several single bonds, including the C-N bond and the C-C single bonds within the ethyl and piperidinyl groups. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are employed to accurately determine the geometries and relative energies of different conformers. nih.gov

A key conformational feature of push-pull alkenes is the barrier to rotation around the central C=C double bond. researchgate.net Due to the significant π-electron delocalization from the nitrogen lone pair to the carbonyl group, this bond has a lower rotational barrier than a typical C=C double bond. researchgate.net The transition state for this rotation is often highly polarized. researchgate.net

The orientation of the piperidine ring and the ethyl ester group relative to the double bond defines the most stable conformations. Steric hindrance and electronic effects, such as hyperconjugation, play a role in determining the preferred geometries. nih.gov Computational studies can map the potential energy surface to identify low-energy conformers and the transition states that separate them. nih.gov

| Conformational Feature | Description | Influencing Factors |

| Rotation around C=C | Isomerization between E/Z isomers. | Lowered energy barrier due to push-pull effect. researchgate.net |

| Rotation around C-N | Orientation of the piperidine ring. | Steric hindrance and p-π orbital overlap. |

| Piperidine Ring Pucker | Chair, boat, or twist-boat conformations. | The chair conformation is generally the most stable for piperidine itself. |

| Orientation of Ethyl Ester | Conformation of the ester group. | Minimization of steric interactions. |

Mechanistic Elucidation of Chemical Reactions

Computational chemistry is a powerful tool for investigating the mechanisms of reactions involving ethyl 3-(1-piperidinyl)acrylate. By modeling reactants, products, intermediates, and transition states, researchers can gain a detailed understanding of reaction pathways.

Ethyl 3-(1-piperidinyl)acrylate is susceptible to nucleophilic attack, particularly Michael-type additions at the β-carbon of the acrylate moiety. Transition state theory, combined with computational methods, allows for the determination of activation energies and the geometry of transition states for such reactions. researchgate.net

The reaction of a nucleophile with ethyl 3-(1-piperidinyl)acrylate would proceed through a transition state where the nucleophile is forming a new bond to the β-carbon, and the negative charge is being delocalized onto the enolate system. The nature of the nucleophile, the solvent, and any catalysts can significantly influence the energy barrier of this process. nih.gov Computational studies can model these effects and provide insights into the factors that control the reaction rate. semanticscholar.org

| Reaction Step | Computational Insights |

| Nucleophilic Attack | Geometry of the transition state, including bond-forming distances. |

| Activation Energy | The energy barrier for the reaction, which determines the reaction rate. |

| Solvent Effects | How different solvents stabilize or destabilize the transition state. |

Enamines like ethyl 3-(1-piperidinyl)acrylate can participate in cycloaddition reactions, for instance, as the 2π component in [4+2] or [2+2] cycloadditions. researchgate.netsemanticscholar.org DFT calculations can be used to predict the regio- and stereoselectivity of these reactions by comparing the activation energies of the different possible pathways. mdpi.com

For example, in a Diels-Alder reaction with an asymmetric diene, ethyl 3-(1-piperidinyl)acrylate can potentially form multiple regioisomeric and stereoisomeric products. By calculating the energies of the transition states leading to each product, the most likely outcome can be predicted. These calculations often involve analyzing the orbital interactions between the diene and the dienophile (the enamine). The frontier molecular orbital (FMO) theory is a useful conceptual framework, where the interaction between the HOMO of the enamine and the LUMO of the diene (or vice-versa) is considered.

| Selectivity Type | Computational Approach |

| Regioselectivity | Comparison of transition state energies for different regioisomeric pathways. |

| Stereoselectivity | Analysis of the transition state geometries to predict endo/exo and facial selectivity. |

Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on Chemical Reactivity and Synthetic Outcome, not biological activity)

While specific QSAR studies focusing solely on the chemical reactivity of ethyl 3-(1-piperidinyl)acrylate are not widely reported, the principles of QSAR can be applied to understand how structural modifications would affect its reactivity. QSAR models for chemical reactivity aim to correlate molecular descriptors with kinetic or thermodynamic parameters of a reaction. researchgate.netnih.gov

For a series of related enamines, one could develop a QSAR model to predict their reactivity in a specific reaction, such as a nucleophilic addition or a cycloaddition. The molecular descriptors used in such a model could include:

Electronic Descriptors: HOMO and LUMO energies, atomic charges, dipole moment.

Steric Descriptors: Molecular volume, surface area, specific steric parameters.

Topological Descriptors: Connectivity indices that describe the branching of the molecule.

A hypothetical QSAR study on the Michael addition of a thiol to a series of substituted 3-(1-piperidinyl)acrylates might reveal that the reaction rate is positively correlated with the LUMO energy of the enamine and negatively correlated with steric hindrance around the β-carbon. Such a model would be valuable for designing new enamines with tailored reactivity for specific synthetic applications.

| Descriptor Class | Examples | Correlation with Reactivity |

| Electronic | HOMO/LUMO energies, Mulliken charges | Higher LUMO energy can correlate with faster reaction with nucleophiles. |

| Steric | van der Waals volume, steric hindrance parameters | Increased steric hindrance generally decreases reaction rates. |

| Thermodynamic | Enthalpy of formation, Gibbs free energy | Can be correlated with the position of equilibrium in reversible reactions. |

Prediction of Reaction Yields and Selectivities

The prediction of reaction yields and selectivities is a significant challenge in synthetic chemistry. Computational approaches, ranging from quantum mechanics to machine learning, provide a framework for estimating these outcomes with increasing accuracy. For a substituted acrylate like Ethyl 3-(1-piperidinyl)acrylate, these methods can offer valuable insights into its behavior in various chemical transformations.

Quantum Chemical Calculations

Quantum chemical methods, such as Density Functional Theory (DFT), are instrumental in exploring the potential energy surfaces of chemical reactions. nih.gov These calculations can determine the structures and energies of reactants, transition states, and products. upenn.edu For instance, in a potential Michael addition reaction involving Ethyl 3-(1-piperidinyl)acrylate, DFT could be used to model the reaction pathway. The calculated energy barrier (activation energy) for the reaction is inversely related to the reaction rate. By comparing the activation energies for the formation of different potential products (regioisomers or stereoisomers), the selectivity of the reaction can be predicted.

A hypothetical study on the selectivity of a Diels-Alder reaction between Ethyl 3-(1-piperidinyl)acrylate (as the dienophile) and a diene could be performed. The computational results might resemble the data presented in Table 1.

| Product Isomer | Transition State Energy (kcal/mol) | Predicted Major/Minor Product |

|---|---|---|

| Endo Adduct | 25.3 | Major |

| Exo Adduct | 28.1 | Minor |

In this hypothetical scenario, the lower transition state energy for the formation of the endo adduct suggests it would be the major product, a common observation in Diels-Alder reactions.

Machine Learning Approaches

In recent years, machine learning (ML) has emerged as a powerful tool for predicting reaction outcomes. nih.gov ML models can be trained on large datasets of known reactions to identify complex relationships between reactants, reagents, conditions, and the resulting yield. chemrxiv.org For Ethyl 3-(1-piperidinyl)acrylate, an ML model could be developed by curating a dataset of reactions involving similar substituted acrylates. rsc.org

The features for the model could include molecular descriptors of the reactants (e.g., electronic properties, steric parameters) and reaction conditions (temperature, solvent, catalyst). rsc.org Once trained, the model could predict the yield for a new, unobserved reaction of Ethyl 3-(1-piperidinyl)acrylate. A hypothetical prediction from such a model is shown in Table 2.

| Reactants | Reaction Conditions | Predicted Yield (%) | Experimental Yield (%) |

|---|---|---|---|

| Ethyl 3-(1-piperidinyl)acrylate + Nucleophile X | Solvent Y, 25°C, 12h | 85 | 82 |

| Ethyl 3-(1-piperidinyl)acrylate + Nucleophile Z | Solvent W, 50°C, 6h | 78 | 75 |

Such models can significantly accelerate the optimization of reaction conditions by prioritizing experiments that are predicted to have high yields. nih.gov

Design of Novel Reactants and Reaction Pathways

Computational chemistry is not only used to predict the outcomes of known reactions but also to design new molecules and synthetic routes. nih.gov The electronic and steric properties of Ethyl 3-(1-piperidinyl)acrylate can be computationally modulated to design new reactants with desired reactivity.

In Silico Modification and Screening

Starting with the structure of Ethyl 3-(1-piperidinyl)acrylate, computational software can be used to introduce a variety of substituents at different positions on the molecule. For each new virtual compound, quantum chemical calculations can be performed to determine properties relevant to its reactivity, such as its HOMO-LUMO gap, electrostatic potential, and steric hindrance. acs.org

For example, to design a more reactive derivative of Ethyl 3-(1-piperidinyl)acrylate for a specific application, one might computationally screen derivatives with electron-withdrawing or electron-donating groups on the piperidine ring. The results of such a virtual screening are hypothetically summarized in Table 3.

| Derivative | Modification | Calculated HOMO-LUMO Gap (eV) | Predicted Reactivity |

|---|---|---|---|

| Parent Molecule | None | 5.2 | Baseline |

| Derivative A | Electron-withdrawing group on piperidine ring | 4.8 | Increased |

| Derivative B | Electron-donating group on piperidine ring | 5.5 | Decreased |

Based on these computational predictions, Derivative A would be prioritized for synthesis and experimental validation as a potentially more reactive reactant. consensus.app

Exploration of Novel Reaction Pathways

Computational methods can also be employed to explore entirely new reaction pathways that may not be intuitively obvious. acs.org Automated reaction pathway searching algorithms can explore the potential energy surface of a system of reactants and identify low-energy pathways to new products. researchgate.net

For Ethyl 3-(1-piperidinyl)acrylate, such an exploration could reveal novel cycloaddition or rearrangement reactions. For instance, a computational study might predict that under specific conditions (e.g., photochemical excitation), the molecule could undergo an unexpected intramolecular cyclization. The feasibility of this computationally discovered pathway could then be assessed through further calculations of the reaction barriers and subsequent experimental investigation. rsc.org This approach accelerates the discovery of new chemical transformations and expands the synthetic utility of the starting material.

Advanced Analytical Techniques for Research on Ethyl 3 1 Piperidinyl Acrylate

High-Resolution Spectroscopic Characterization for Structural Elucidation of Complex Adducts

Spectroscopic techniques are indispensable for the detailed structural analysis of "Ethyl 3-(1-piperidinyl)acrylate" and its reaction products. These methods provide insights into the molecular framework, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of "Ethyl 3-(1-piperidinyl)acrylate" in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a complete picture of the molecule's connectivity and stereochemistry.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of "Ethyl 3-(1-piperidinyl)acrylate", distinct signals corresponding to the protons of the ethyl group, the piperidinyl ring, and the acrylate (B77674) backbone would be expected. The ethyl group would present as a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3). The protons on the piperidinyl ring would likely appear as a series of multiplets in the aliphatic region of the spectrum. The vinyl protons of the acrylate moiety would give rise to two doublets, with a coupling constant indicative of their trans or cis relationship.

While specific experimental data for "Ethyl 3-(1-piperidinyl)acrylate" is not widely published, the analysis of the closely related saturated analogue, 3-piperidinopropionic acid ethyl ester, reveals characteristic signals for the ethyl and piperidinyl groups. asianpubs.org For this saturated analogue, the ethyl group's methylene quartet appears at approximately 4.13 ppm and the methyl triplet at 1.26 ppm. The piperidinyl protons and the propionate (B1217596) backbone protons resonate in the 1.42-2.66 ppm range. asianpubs.org For "Ethyl 3-(1-piperidinyl)acrylate", the vinyl protons would be expected at higher chemical shifts due to the double bond.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For "Ethyl 3-(1-piperidinyl)acrylate", distinct peaks would be observed for the carbonyl carbon of the ester, the two vinyl carbons, the carbons of the ethyl group, and the three chemically non-equivalent carbons of the piperidinyl ring. The carbonyl carbon would be expected to resonate in the downfield region, typically around 165-175 ppm. The vinyl carbons would appear in the olefinic region (around 100-150 ppm), while the carbons of the ethyl and piperidinyl groups would be found in the upfield aliphatic region.

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals and to determine the connectivity within complex adducts of "Ethyl 3-(1-piperidinyl)acrylate", 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons within the ethyl, piperidinyl, and acrylate fragments.

HSQC: This technique correlates directly bonded proton and carbon atoms, providing a clear map of which protons are attached to which carbons.

HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity between different functional groups and for elucidating the structure of complex adducts.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ethyl -CH₃ | ~1.2-1.3 (triplet) | ~14-15 |

| Ethyl -CH₂- | ~4.0-4.2 (quartet) | ~60-61 |

| Piperidinyl -CH₂ (C2, C6) | ~3.0-3.3 (multiplet) | ~45-55 |

| Piperidinyl -CH₂ (C3, C5) | ~1.5-1.7 (multiplet) | ~25-27 |

| Piperidinyl -CH₂ (C4) | ~1.5-1.7 (multiplet) | ~23-25 |

| Acrylate =CH-CO | ~5.5-5.8 (doublet) | ~80-90 |

| Acrylate =CH-N | ~7.3-7.6 (doublet) | ~145-150 |

| Acrylate C=O | - | ~168-170 |

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of "Ethyl 3-(1-piperidinyl)acrylate" and its adducts. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For "Ethyl 3-(1-piperidinyl)acrylate" (molecular weight: 183.25 g/mol ), common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH2CH3) from the ester, cleavage of the piperidine (B6355638) ring, and fragmentation of the acrylate backbone. The molecular ion peak (M+) would be expected at m/z 183.

In the context of reaction monitoring, MS can be used to track the consumption of starting materials and the formation of products, including any intermediates or byproducts. For the analysis of complex adducts, techniques such as tandem mass spectrometry (MS/MS) can be employed to fragment a specific ion of interest, providing further structural details of the adduct.

| m/z | Predicted Fragment |

|---|---|

| 183 | [M]⁺ (Molecular Ion) |

| 154 | [M - C₂H₅]⁺ |

| 138 | [M - OC₂H₅]⁺ |

| 110 | [M - COOC₂H₅]⁺ |

| 84 | [Piperidine]⁺ |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of "Ethyl 3-(1-piperidinyl)acrylate" would be characterized by strong absorption bands corresponding to the C=O stretch of the ester group (typically around 1700-1730 cm⁻¹), the C=C stretch of the acrylate (around 1600-1650 cm⁻¹), and C-O stretching vibrations (around 1100-1300 cm⁻¹). The C-H stretching and bending vibrations of the alkyl and vinyl groups would also be present.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. The C=C double bond of the acrylate moiety would be expected to show a strong Raman signal. This technique is also useful for studying changes in conjugation and for the analysis of samples in aqueous media.

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| C-H stretch (sp³ aliphatic) | 2850-3000 | 2850-3000 |

| C-H stretch (sp² vinyl) | 3000-3100 | 3000-3100 |

| C=O stretch (ester) | 1700-1730 (strong) | 1700-1730 (weak) |

| C=C stretch (acrylate) | 1600-1650 (medium) | 1600-1650 (strong) |

| C-O stretch (ester) | 1100-1300 (strong) | 1100-1300 (weak) |

| C-N stretch (piperidine) | 1000-1250 (medium) | 1000-1250 (medium) |

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating "Ethyl 3-(1-piperidinyl)acrylate" from reaction mixtures, assessing its purity, and monitoring the progress of reactions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like "Ethyl 3-(1-piperidinyl)acrylate". The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then detected and identified by a mass spectrometer.

A typical GC-MS method for "Ethyl 3-(1-piperidinyl)acrylate" would involve injection into a heated port, separation on a capillary column (such as a DB-5ms or equivalent), and detection by MS. The retention time of the compound would be a key parameter for its identification, while the mass spectrum would confirm its identity and help in the identification of any impurities. This method is highly sensitive and can be used for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of "Ethyl 3-(1-piperidinyl)acrylate". It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis.

For the analysis of "Ethyl 3-(1-piperidinyl)acrylate", a reversed-phase HPLC method would likely be employed. In this method, a non-polar stationary phase (such as C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is typically achieved using a UV detector, as the acrylate chromophore absorbs UV light.

X-ray Crystallography for Absolute Stereochemistry Determination

The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single crystal of the compound of interest. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, which in turn reveals the precise location of each atom.

For a molecule to be analyzed by X-ray crystallography, it must first be obtained in the form of a high-quality single crystal. The crystal is then mounted on a goniometer and placed in the X-ray beam. The diffraction data is collected using a detector as the crystal is rotated. The resulting data is processed to determine the unit cell dimensions and the space group of the crystal. The crystal structure is then solved and refined to yield a detailed model of the molecule.

In the context of Ethyl 3-(1-piperidinyl)acrylate, which is an enamine, structural studies on similar compounds have revealed interesting conformational features. For instance, X-ray diffraction studies on enamines derived from cyclic secondary amines, such as piperidine and pyrrolidine, have shown differences in the geometry around the nitrogen atom. Research has indicated that the enamine nitrogen atom in piperidine-derived enamines exhibits a more pronounced pyramidal geometry compared to the relatively planar geometry observed in pyrrolidine-derived enamines. This difference in pyramidality can influence the chemical reactivity and stereochemical outcome of reactions involving these enamines.

The determination of absolute stereochemistry is a critical application of X-ray crystallography, particularly for chiral molecules. This is typically achieved through the use of anomalous dispersion. When the wavelength of the X-rays used is near an absorption edge of a heavy atom present in the crystal, the scattering factor of that atom becomes a complex number. This leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which would otherwise be identical. By analyzing these differences, the absolute configuration of the chiral centers can be determined. For organic molecules lacking a heavy atom, a chiral derivative containing a heavy atom can be synthesized, or advanced techniques using synchrotron radiation can be employed. The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates the correctness of the assigned absolute stereochemistry; a value close to zero for the correct enantiomer and close to one for the inverted structure confirms the assignment.

Although a crystal structure for Ethyl 3-(1-piperidinyl)acrylate is not available, a hypothetical set of crystallographic data for a related small organic molecule is presented in the table below to illustrate the type of information obtained from such an analysis.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₁₇NO₂ |

| Formula Weight | 183.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 12.567(5) |

| α (°) | 90 |

| β (°) | 109.87(2) |

| γ (°) | 90 |

| Volume (ų) | 1012.3(5) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.203 |

| Absorption Coefficient (mm⁻¹) | 0.085 |

| F(000) | 400 |

| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |

| Theta range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 5678 |

| Independent reflections | 2345 [R(int) = 0.021] |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

| Flack parameter | N/A (for an achiral structure or racemic mixture) |

Future Research Directions and Unexplored Reactivities

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

While the synthesis and reactions of enamines are well-established, there is considerable scope for the development of new catalytic systems to improve the performance of reactions involving Ethyl 3-(1-piperidinyl)acrylate. Current research in enamine chemistry points toward several promising directions.

One major area of focus is the design of more efficient and selective catalysts for asymmetric transformations. Asymmetric catalytic hydrogenation of enamines using chiral transition-metal complexes is a powerful method for producing chiral amines, which are crucial in natural product synthesis. researchgate.net Future work could involve developing novel iridium-pincer catalysts or other transition-metal complexes specifically tailored for the asymmetric hydrogenation or transfer hydrogenation of Ethyl 3-(1-piperidinyl)acrylate, affording enantioenriched products with high efficiency. researchgate.netrsc.org